{1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol
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Overview
Description
{1-[(tert-Butyldimethylsilyl)oxy]cyclopropyl}methanol is a chemical compound with the molecular formula C11H24O2Si. It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further modified by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol typically involves the protection of cyclopropylmethanol with a tert-butyldimethylsilyl group. One common method includes the reaction of cyclopropylmethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-Butyldimethylsilyl)oxy]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butyldimethylsilyl group.
Major Products Formed
Oxidation: Cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Various cyclopropyl alcohol derivatives.
Substitution: Cyclopropylmethanol with different protecting groups.
Scientific Research Applications
{1-[(tert-Butyldimethylsilyl)oxy]cyclopropyl}methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Applied in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of {1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}methanol involves its reactivity due to the presence of the cyclopropyl group and the tert-butyldimethylsilyl protecting group. The compound can participate in various chemical reactions, influencing molecular targets and pathways. For instance, the removal of the tert-butyldimethylsilyl group can expose the hydroxyl group, allowing further functionalization or interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the tert-butyldimethylsilyl group, making it more reactive and less stable.
tert-Butyldimethylsilyl-protected alcohols: Share the protecting group but differ in the core alcohol structure.
Uniqueness
{1-[(tert-Butyldimethylsilyl)oxy]cyclopropyl}methanol is unique due to the combination of the cyclopropyl group and the tert-butyldimethylsilyl protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(2,3)13(4,5)12-10(8-11)6-7-10/h11H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDXOKBWAUZWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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